Cas no 736162-71-3 (N-(2,5-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine)

N-(2,5-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine structure
736162-71-3 structure
Product Name:N-(2,5-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine
CAS No:736162-71-3
MF:C18H18N2S
MW:294.413922786713
CID:3106028
PubChem ID:2442224
Update Time:2025-04-21

N-(2,5-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • (2,5-Dimethyl-phenyl)-(4-p-tolyl-thiazol-2-yl)-amine
    • N-(2,5-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine
    • 736162-71-3
    • AB01319323-02
    • Z48857430
    • STK065079
    • G36041
    • n-(2,5-Dimethylphenyl)-4-(p-tolyl)thiazol-2(3h)-imine
    • EN300-06390
    • CS-0281288
    • AKOS005198709
    • Oprea1_149873
    • NCGC00324863-01
    • Inchi: 1S/C18H18N2S/c1-12-5-8-15(9-6-12)17-11-21-18(20-17)19-16-10-13(2)4-7-14(16)3/h4-11H,1-3H3,(H,19,20)
    • InChI Key: LNMGVXRDFNOIHE-UHFFFAOYSA-N
    • SMILES: S1C=C(C2C=CC(C)=CC=2)N=C1NC1C=C(C)C=CC=1C

Computed Properties

  • Exact Mass: 294.11906976Da
  • Monoisotopic Mass: 294.11906976Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 327
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.6
  • Topological Polar Surface Area: 53.2Ų

N-(2,5-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine Pricemore >>

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